molecular formula C10H12FN B3133383 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline CAS No. 388078-35-1

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B3133383
CAS No.: 388078-35-1
M. Wt: 165.21 g/mol
InChI Key: VIEPRJUTFQIOBE-UHFFFAOYSA-N
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Description

“6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline” is a chemical compound with the molecular formula C10H12FN . It has a molecular weight of 165.21 . It is a liquid and its color ranges from pale-yellow to yellow-brown .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12FN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

“this compound” has a melting point of 31-33°C and a predicted boiling point of 254.6±29.0 °C . It has a density of 1.0416 (estimate) . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Enantioselective Synthesis

  • 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline has been studied for its enantioselective synthesis. One study describes the resolution of this compound in different solvents by tartaric acid derivatives. The process demonstrated strong reaction kinetics and solvent dependence, suggesting potential for economical resolution processes in industrial applications (Bálint et al., 2002). Another research elaborates on the effective enrichment of this compound's enantiomeric mixture through recrystallization, highlighting its significance in chemical synthesis (Bálint et al., 2000).

Supercritical Fluid Extraction

  • The compound's enantiomers have been separated using supercritical fluid extraction with carbon dioxide, showing its versatility in modern separation techniques. This method involved forming diastereoisomeric salts and further purification through supercritical fluid extraction (Kmecz et al., 2001).

Antitubercular Properties

  • Research on the reaction of this compound with other compounds has led to the synthesis of structures with potential antitubercular properties. This emphasizes its role in developing new medicinal compounds (Ukrainets et al., 2006).

Catalysis in Asymmetric Hydrogenation

  • Studies have explored its use in asymmetric hydrogenation processes, which are crucial in the synthesis of biologically active compounds. This includes its application in the gram-scale synthesis of certain tetrahydroquinolines and as a key intermediate in antibacterial agents (Wang et al., 2011).

Ocular Hypotensive Action

  • Research into novel tetrahydroquinoline analogs has investigated their ocular hypotensive action. This includes studying the physicochemical properties and pharmacological activities of various molecular entities based on the this compound structure (Pamulapati & Schoenwald, 2011).

Kinetic Resolution Studies

  • The compound has been part of studies focusing on the acylative kinetic resolution of its racemic form, comparing its efficiency with non-fluorinated analogues. This research aids in understanding the influence of fluorine atoms on stereoselectivity in chemical reactions (Gruzdev et al., 2013).

Safety and Hazards

“6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline” has the following hazard statements: H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

6-fluoro-1-methyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-12-6-2-3-8-7-9(11)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEPRJUTFQIOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666603
Record name 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388078-35-1
Record name 6-Fluoro-1,2,3,4-tetrahydro-1-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=388078-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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